

Methyl 2-Azidoacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 2-azidoacetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique combination of an azide moiety and an ester functional group allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, modified amino acids, and bioconjugates. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of **methyl 2-azidoacetate**, tailored for professionals in research and drug development.

Physicochemical Properties

Methyl 2-azidoacetate is a flammable liquid at room temperature.^[1] While a specific melting point is not widely reported in the literature, its liquid state at ambient conditions is well-established. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-azidoacetate**

Property	Value	Source
Molecular Formula	$C_3H_5N_3O_2$	[2]
Molecular Weight	115.09 g/mol	[2] [3]
Boiling Point	158 °C	[3]
Density	1.182 g/cm ³	
Refractive Index (n _{20/D})	1.440	[1]
Flash Point	48 °C (118.4 °F)	[4] [5]
Appearance	Slightly yellow oil	[6]
Solubility	Soluble in diethyl ether and methanol. Partitions with water.	[6]

Synthesis

The most common and well-documented method for the synthesis of **methyl 2-azidoacetate** is the nucleophilic substitution of methyl bromoacetate with sodium azide.[\[6\]](#)

Experimental Protocol: Synthesis of Methyl 2-azidoacetate[\[6\]](#)

Materials:

- Methyl bromoacetate
- Sodium azide
- Methanol (MeOH)
- Water (H₂O)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 equivalent) in methanol.
- In a separate beaker, prepare a slurry of sodium azide (1.23 equivalents) in water.
- Add the sodium azide slurry to the solution of methyl bromoacetate in one portion. A mild exotherm may be observed.
- Stir the suspension at room temperature for 20 minutes.
- Heat the reaction mixture to a gentle reflux and maintain for 2 hours.
- After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and extract the aqueous layer three more times with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **methyl 2-azidoacetate** as a slightly yellow oil.

Safety Note: This reaction should be performed behind a safety shield due to the potential hazards associated with azides.

Purification

The crude **methyl 2-azidoacetate** obtained from the synthesis is often of sufficient purity for many applications. However, for more demanding applications, further purification can be achieved.

Aqueous Workup

As described in the synthesis protocol, a standard aqueous workup involving partitioning between diethyl ether and water is effective for removing inorganic salts and water-soluble impurities.^[6]

Fractional Distillation

Further purification can be achieved by fractional distillation under reduced pressure. Given its atmospheric boiling point of 158 °C, distillation at a lower pressure is recommended to prevent thermal decomposition.

Flash Column Chromatography

For the removal of non-volatile impurities, flash column chromatography can be employed. While a specific solvent system for **methyl 2-azidoacetate** is not extensively reported, a gradient of ethyl acetate in hexanes is a common starting point for the purification of moderately polar esters.

Chemical Reactivity

The reactivity of **methyl 2-azidoacetate** is dominated by the azide and ester functional groups.

Reactions of the Azide Group

The azide moiety is a versatile functional group that can undergo a variety of transformations:

- 1,3-Dipolar Cycloadditions (Click Chemistry): **Methyl 2-azidoacetate** is a common reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form 1,2,3-triazoles. This "click chemistry" approach is widely used in drug discovery, bioconjugation, and materials science.
- Reduction to Amines: The azide group can be readily reduced to a primary amine using various reducing agents, such as hydrogen sulfide, triphenylphosphine (Staudinger reduction), or catalytic hydrogenation. This provides a convenient route to methyl glycinate and its derivatives.
- Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions.^[7]

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions:

- Hydrolysis: Hydrolysis under acidic or basic conditions yields azidoacetic acid.
- Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to form different alkyl 2-azidoacetates.
- Aminolysis: Reaction with amines leads to the formation of 2-azidoacetamides.
- Reduction: Reduction with strong reducing agents like lithium aluminum hydride will yield 2-azidoethanol.

Spectroscopic Data

Table 2: Spectroscopic Data for **Methyl 2-azidoacetate**

Technique	Data	Source
¹ H NMR (500 MHz, acetone-d ₆)	δ 4.04 (s, 2H), 3.77 (s, 3H)	[6]
¹³ C NMR (126 MHz, acetone-d ₆)	δ 169.87, 52.64, 50.47	[6]
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): 115	[2]
Infrared (neat)	2108 cm ⁻¹ (azide stretch), 1751 cm ⁻¹ (ester carbonyl stretch)	[6]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

- Sample Preparation: Dissolve 5-20 mg of **methyl 2-azidoacetate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a clean, dry NMR tube.
- Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) (General Protocol for GC-MS)

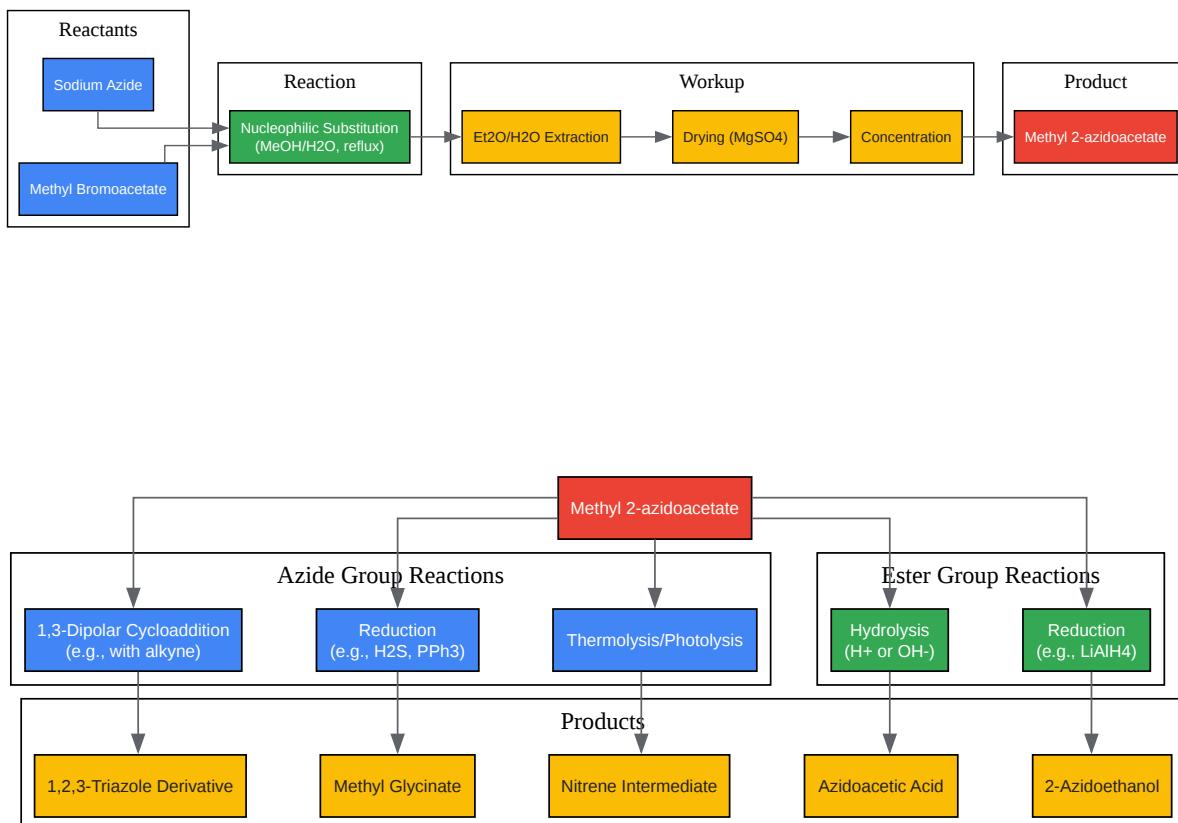
- Sample Preparation: Prepare a dilute solution of **methyl 2-azidoacetate** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Injection: Inject a small volume of the sample solution into the gas chromatograph (GC) inlet.
- Separation: The sample is vaporized and separated on a GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Handling

Methyl 2-azidoacetate is a flammable liquid and should be handled with care in a well-ventilated fume hood.^[5] It is classified as a flammable liquid (Category 3) and causes skin and serious eye irritation.^[5] It may also cause respiratory irritation.^[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its azide functionality, it should be considered potentially explosive and protected from heat, sparks, and open flames.^[5] It is incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.^[5]

Visualizations

Synthesis Workflow



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